(R)-3-Acetylthiazolidine-4-carboxylic acid
Description
(R)-3-Acetylthiazolidine-4-carboxylic acid is a compound that falls within the category of thiazolidine derivatives. These compounds have been studied for various biological activities, including their role as angiotensin converting enzyme (ACE) inhibitors, which are relevant in the treatment of hypertension and heart failure . The thiazolidine core is a five-membered ring containing sulfur and nitrogen, which is a feature of interest in medicinal chemistry due to its resemblance to the peptide bond in proteins and its potential for bioactivity.
Synthesis Analysis
The synthesis of thiazolidine derivatives can be achieved through different methods. For instance, (4S)-1-Alkyl-3-[[N-(carboxyalkyl)amino]acyl]-2-oxoimidazolidine-4-carboxylic acid derivatives, which are structurally related to (R)-3-Acetylthiazolidine-4-carboxylic acid, were prepared using two different synthetic routes . The synthesis of related compounds, such as rhodanineacetic acid derivatives, involves a general synthetic approach that has been outlined and can be adapted for the synthesis of (R)-3-Acetylthiazolidine-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of (R)-thiazolidine-4-carboxylic acid has been refined using crystallographic methods at different temperatures, which provides insights into the electron distribution within the molecule . This information is crucial for understanding the reactivity and interaction of the compound with biological targets. The crystal structure of a related compound, (R)-N-Acetylthiazolidine-2-Thione-4-Carbonyl, has also been determined, revealing the orientation of functional groups around the thiazolidine ring .
Chemical Reactions Analysis
Thiazolidine derivatives participate in various chemical reactions due to their reactive centers. The acetyl group in (R)-3-Acetylthiazolidine-4-carboxylic acid can be involved in nucleophilic acyl substitution reactions, which is a common reaction in peptide chemistry. The thiazolidine ring itself can undergo ring-opening reactions, which is a key step in the bioactivation of prodrugs such as 2-substituted thiazolidine-4(R)-carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives, including lipophilicity, can be analyzed using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) . These properties are important for predicting the behavior of the compound in biological systems, such as its absorption, distribution, metabolism, and excretion (ADME) profile. The protective effect of 2-substituted thiazolidine-4(R)-carboxylic acids against acetaminophen-induced hepatotoxicity in mice suggests that these compounds can be metabolized to release L-cysteine, demonstrating their potential as prodrugs .
Scientific Research Applications
Chromatographic Analysis
The enantiomeric purity of (R)-3-Acetylthiazolidine-4-carboxylic acid derivatives has been analyzed using high-performance liquid chromatography with pre-column derivatization. This technique is significant in separating and identifying the enantiomers of this compound, vital in pharmaceutical and chemical research for ensuring the quality and efficacy of substances (W. Xin, 2009).
Crystal Structure and Synthesis
The compound's crystal structure was determined through x-ray diffraction methods. Understanding its crystal structure aids in the synthesis of similar compounds and provides insights into its physical and chemical properties (L. Ye, 1998).
Enzyme Inhibition Studies
(R)-3-Acetylthiazolidine-4-carboxylic acid derivatives have been studied for their angiotensin-converting enzyme (ACE) inhibitory activities. This has implications for developing antihypertensive drugs and understanding cardiovascular diseases (K. Hayashi et al., 1989).
Pharmacological Applications
Research on the pharmacological applications of (R)-3-Acetylthiazolidine-4-carboxylic acid and its derivatives includes the development of immunostimulant drugs. These studies contribute to understanding how the compound can modulate immune responses (A. Magni, G. Signorelli, G. Bocchiola, 1994).
Population Analysis
The electron population in the molecule of (R)-3-Acetylthiazolidine-4-carboxylic acid has been analyzed, refining our understanding of its molecular structure and reactivity (J. Kamo et al., 1979).
Geriatric Medicine
(R)-3-Acetylthiazolidine-4-carboxylic acid has been studied for its potential value in geriatric medicine, especially regarding its effects on aging and liver diseases. This research broadens our understanding of its therapeutic applications in aging and related health issues (H. Weber, J. Fleming, J. Miquel, 1982).
Antioxidative Properties
The antioxidative properties of certain derivatives of (R)-3-Acetylthiazolidine-4-carboxylic acid have been explored, indicating their potential in combating oxidative stress and related disorders (Yang Yan et al., 2006).
Drug Synthesis
The compound has been used in the synthesis of potential antihypertensive drugs, showcasing its application in developing new therapeutic agents (A. Y. Ershov et al., 2014).
properties
IUPAC Name |
(4R)-3-acetyl-1,3-thiazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c1-4(8)7-3-11-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTBYSIPOKXCPM-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CSCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CSC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202694 | |
Record name | (R)-3-Acetylthiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Acetylthiazolidine-4-carboxylic acid | |
CAS RN |
54323-50-1 | |
Record name | (4R)-3-Acetyl-4-thiazolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54323-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-3-Acetylthiazolidine-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054323501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-3-Acetylthiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3-acetylthiazolidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.711 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.